1-Propene-1,3-diol, 2-chloro-, diacetate
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Overview
Description
1-Propene-1,3-diol, 2-chloro-, diacetate, also known as chloroacetaldehyde diethyl acetal, is a chemical compound that is widely used in scientific research. This compound is synthesized by the reaction of chloroacetaldehyde with diethyl ether in the presence of a strong acid catalyst. The resulting product is a colorless liquid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical And Physiological Effects
Chloroacetaldehyde diethyl acetal has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages And Limitations For Lab Experiments
Chloroacetaldehyde diethyl acetal is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively stable and easy to handle. However, it is highly reactive and can be hazardous if not handled properly. It should be stored and handled in a well-ventilated area and with appropriate safety precautions.
Future Directions
There are several future directions for research involving 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal. These include:
1. Developing new synthetic routes for the preparation of this compound.
2. Exploring the use of this compound as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
3. Investigating the mechanism of action of this compound and its potential as a therapeutic agent.
4. Studying the biochemical and physiological effects of this compound in more detail.
5. Developing new applications for this compound in organic synthesis.
In conclusion, 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is a versatile compound that has many applications in scientific research. It is a useful reagent and intermediate in the synthesis of various compounds and has potential as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal involves the reaction of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde with diethyl ether in the presence of a strong acid catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation or chromatography.
Scientific Research Applications
Chloroacetaldehyde diethyl acetal is widely used in scientific research as a reagent and intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a protecting group for alcohols and amines.
properties
CAS RN |
10118-72-6 |
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Product Name |
1-Propene-1,3-diol, 2-chloro-, diacetate |
Molecular Formula |
C7H9ClO4 |
Molecular Weight |
192.6 g/mol |
IUPAC Name |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
InChI Key |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Canonical SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Origin of Product |
United States |
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